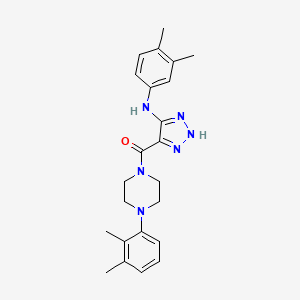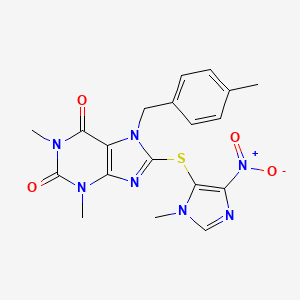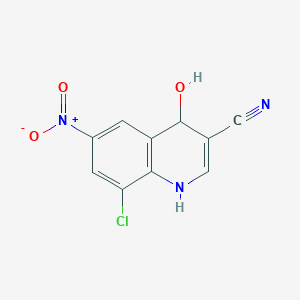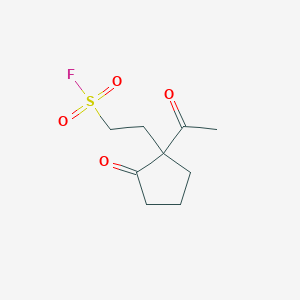![molecular formula C15H10Cl2N4S B14110388 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14110388.png)
5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound It belongs to the class of triazoles, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Phenylmethylideneamino Group: The final step involves the condensation of the triazole derivative with benzaldehyde to form the phenylmethylideneamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group (phenylmethylideneamino) can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties. It may also have applications in the development of new pharmaceuticals.
Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms involved in microbial infections.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.
作用机制
The mechanism of action of 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The phenylmethylideneamino group may interact with hydrophobic pockets in proteins, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various dichlorophenyl derivatives.
Benzaldehyde: Used in the formation of the phenylmethylideneamino group.
Uniqueness
- The combination of the 2,4-dichlorophenyl group and the phenylmethylideneamino group in the triazole ring makes 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol unique. This structure imparts specific biological activities that are not observed in simpler triazole derivatives.
属性
分子式 |
C15H10Cl2N4S |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
4-(benzylideneamino)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-11-6-7-12(13(17)8-11)14-19-20-15(22)21(14)18-9-10-4-2-1-3-5-10/h1-9H,(H,20,22) |
InChI 键 |
CMFFJLWRCKJZJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110320.png)
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)


![3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B14110344.png)
![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)


![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110378.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
